molecular formula C12H12N2OS B2711317 1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478078-68-1

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B2711317
CAS No.: 478078-68-1
M. Wt: 232.3
InChI Key: QNIILVUQJSVEIP-UHFFFAOYSA-N
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Description

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone is a chemical compound with the molecular formula C12H12N2OS It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 4-toluidine with a thiazole derivative under specific conditions. One common method involves the use of a condensation reaction between 4-toluidine and 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
  • 1-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-1-ethanone
  • 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]-1-ethanone

Uniqueness

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone is unique due to the presence of the 4-toluidino group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)14-12-13-7-11(16-12)9(2)15/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIILVUQJSVEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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